1-[3-(2-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-10-6-5-7-19(21)11-12-23(28)27-15-13-18(14-16-27)17-22-25-24(26-30-22)20-8-3-2-4-9-20/h2-10,18H,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTSMPWWJZHHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(2-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (CAS Number: 1775496-05-3) is a synthetic compound that combines piperidine and oxadiazole moieties, which are known for their significant biological activities. This article explores its pharmacological potential, focusing on its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic effects.
- Molecular Formula : CHNO
- Molecular Weight : 405.5 g/mol
- Structure : The compound features a piperidine ring substituted with a 3-phenyl-1,2,4-oxadiazole group and a methoxyphenyl propanoyl group.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antibacterial and enzyme inhibitory properties. The following sections detail the findings from recent research.
Antibacterial Activity
Recent studies have shown that compounds containing the oxadiazole and piperidine structures exhibit notable antibacterial activity. For instance, derivatives similar to our compound demonstrated effective inhibition against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 15.62 µg/mL |
| 2 | Escherichia coli | 20.00 µg/mL |
| 3 | Candida albicans | 25.00 µg/mL |
These results suggest that the incorporation of the oxadiazole moiety enhances the antimicrobial efficacy of the piperidine derivatives .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Notably, it has been assessed for its ability to inhibit acetylcholinesterase (AChE) and urease:
| Enzyme | IC Value (µM) | Reference Compound IC (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | Thiourea: 21.25 ± 0.15 |
| Urease | 1.13 ± 0.003 | Thiourea: 21.25 ± 0.15 |
The low IC values indicate potent inhibitory activity, suggesting that this compound could serve as a lead in developing new therapeutic agents for conditions requiring AChE or urease inhibition .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Synthesis and Evaluation :
-
Mechanistic Studies :
- Investigations into the mechanism of action revealed that these compounds interact with bacterial cell membranes and inhibit key metabolic pathways, leading to bacterial cell death.
- Furthermore, enzyme kinetic studies indicated competitive inhibition for both AChE and urease, highlighting the potential for therapeutic applications in neurodegenerative diseases and urolithiasis .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. The oxadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study highlighted the antibacterial efficacy of oxadiazole derivatives, suggesting that modifications in the structure can enhance their activity against resistant strains .
Anticancer Potential
Compounds containing piperidine and oxadiazole moieties have been investigated for their anticancer properties. In vitro studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines. Specifically, derivatives of oxadiazole have shown promise in targeting cancer cells by disrupting their metabolic pathways .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibitors of AChE are vital in treating neurodegenerative diseases such as Alzheimer's disease. Studies on related compounds have reported strong inhibitory activities against AChE, indicating that this compound could be explored for similar therapeutic applications .
Case Study 1: Antimicrobial Screening
In a systematic evaluation of various synthesized piperidine derivatives, several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL against Pseudomonas aeruginosa and Salmonella typhi. This suggests that modifications to the piperidine structure could yield potent antimicrobial agents .
Case Study 2: Anticancer Activity
A series of synthesized 1,2,4-oxadiazole derivatives were tested for their anticancer effects on human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth at concentrations as low as 10 µM, showcasing their potential as lead compounds for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
The table below compares key structural features, physicochemical properties, and reported activities of the target compound with its analogs:
2.2 Key Comparative Insights
- Acyl Group Flexibility: The target compound’s 3-(2-methoxyphenyl)propanoyl chain offers greater conformational flexibility compared to rigid benzoyl derivatives (e.g., 2,4-dimethylbenzoyl in ). This may improve binding pocket accommodation in biological targets.
- Oxadiazole Substituent Effects: Electron-Withdrawing Groups: The 4-trifluoromethylphenyl group in V-0219 enhances hydrophobicity and electron-withdrawing effects, critical for GLP-1R binding . Methoxy Positioning: The 2-methoxy group in the target compound’s propanoyl chain may engage in hydrogen bonding, unlike para-substituted analogs.
Heterocyclic Core Modifications :
- Morpholine Hybrids : V-0219’s morpholine-piperidine hybrid structure likely enhances solubility and pharmacokinetic profiles compared to piperidine-only cores .
- Piperidine vs. Piperazine : describes a piperazine-linked analog with a carbonyl bridge, which may alter steric hindrance and metabolic stability .
2.3 Pharmacological Implications
- The target compound’s structural similarity suggests possible overlap in mechanism, though its 2-methoxypropanoyl group may redirect activity toward other targets .
- Anti-inflammatory Potential: Analogous compounds with substituted phenyl groups (e.g., 3-phenyl in ) have shown anti-inflammatory activity in preclinical models, suggesting a pathway for further investigation .
Q & A
Basic: What synthetic strategies are recommended for constructing this compound, given its 2-methoxyphenylpropanoyl and 3-phenyl-1,2,4-oxadiazole substituents?
The synthesis involves multi-step protocols:
- Step 1 : Introduce the 3-phenyl-1,2,4-oxadiazole moiety via cyclization of an amidoxime intermediate with a phenyl-substituted carboxylic acid derivative under microwave-assisted conditions (e.g., 140°C, 30 min) to enhance yield .
- Step 2 : Attach the 2-methoxyphenylpropanoyl group to the piperidine nitrogen using a coupling reagent like HATU in DMF, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Step 3 : Functionalize the piperidine’s 4-position with the oxadiazole-methyl group via nucleophilic substitution or reductive amination, monitored by TLC and validated via -NMR .
Advanced: How can target specificity for kinases or cholinesterases be validated experimentally?
- Kinase assays : Use recombinant kinases (e.g., ALK, ROS1) in ADP-Glo™ assays to measure inhibition. Compare IC values against control inhibitors like Crizotinib .
- Cholinesterase inhibition : Conduct Ellman’s assay for AChE/BuChE activity. Pre-incubate the compound (1–100 µM) with enzyme sources (e.g., human erythrocyte AChE), then quantify thiocholine production spectrophotometrically at 412 nm. Validate selectivity using Donepezil as a reference .
- Counter-screening : Test off-target effects on related enzymes (e.g., monoamine oxidases) to confirm specificity .
Basic: Which analytical techniques ensure structural fidelity and purity of this compound?
- HPLC : Use a C18 column with mobile phase methanol/sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min. Monitor purity (>98%) via UV detection (254 nm) .
- NMR : Confirm substituent positions via -NMR (e.g., oxadiazole C=O at ~168 ppm, piperidine methylene at 50–60 ppm) .
- Mass spectrometry : Validate molecular weight (expected [M+H] ~434.5) using ESI-MS in positive ion mode .
Advanced: What computational approaches predict binding modes to neurological targets like σ receptors or 5-HT transporters?
- Molecular docking : Use AutoDock Vina to model interactions with σ-1 receptor (PDB: 5HK1). Prioritize poses with hydrogen bonds to Glu172 and hydrophobic contacts with Phe133 .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequencies (e.g., π-π stacking with Tyr103) .
- Pharmacophore modeling : Align with known inhibitors (e.g., Haloperidol) to identify critical features like the methoxyphenyl group’s electrostatic contributions .
Data Contradiction: How to resolve discrepancies in IC50_{50}50 values across enzymatic assays?
- Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-derived AChE) and buffer conditions (pH 7.4 vs. 8.0) .
- Control validation : Include reference inhibitors (e.g., Donepezil for AChE) in each experiment to calibrate activity thresholds .
- Statistical analysis : Apply ANOVA to compare datasets, and assess batch-to-batch variability via triplicate runs .
Advanced: What modifications to the oxadiazole or methoxyphenyl groups could enhance metabolic stability?
- Oxadiazole optimization : Replace the phenyl group with fluorinated analogs (e.g., 3-CF-phenyl) to reduce CYP450-mediated oxidation. Test stability in human liver microsomes (HLM) with NADPH cofactors .
- Methoxyphenyl tweaks : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to prolong half-life. Monitor plasma stability via LC-MS/MS over 24 hours .
Basic: How to evaluate in vitro cytotoxicity against cancer cell lines?
- MTT assay : Treat cells (e.g., MCF-7, A549) with 1–100 µM compound for 48 hrs. Measure viability at 570 nm and calculate IC using GraphPad Prism .
- Selectivity index : Compare IC values in cancer vs. normal cells (e.g., HEK293) to assess therapeutic window .
Advanced: What strategies validate the role of the piperidine ring in modulating blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
